6-amino-2,3-dihydro-1H-inden-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

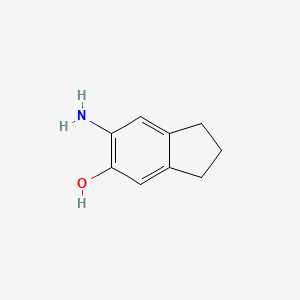

Structure

3D Structure

Properties

CAS No. |

61520-24-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

6-amino-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2 |

InChI Key |

HTLLODRBNFYRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Amino 2,3 Dihydro 1h Inden 5 Ol and Core Structures

Retrosynthetic Analysis of the 6-Amino-2,3-dihydro-1H-inden-5-ol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the amino and hydroxyl groups, respectively. This approach suggests that the target molecule can be constructed from a suitably functionalized 2,3-dihydro-1H-indenone precursor.

The key steps in a plausible retrosynthetic route would be:

Functional Group Interconversion (FGI): The amino and hydroxyl groups can be introduced via functional group interconversions on a pre-existing indane core. fiveable.menumberanalytics.comyoutube.com This might involve nitration followed by reduction to introduce the amino group, and a Baeyer-Villiger oxidation or similar reaction to install the hydroxyl group, likely from a ketone precursor.

Formation of the Indane Ring: The indane skeleton itself can be formed through various cyclization reactions. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoyl chloride or a related derivative.

This analysis highlights the importance of controlling the regiochemistry of substitution on the aromatic ring to achieve the desired 6-amino-5-hydroxy substitution pattern.

Established Synthetic Routes to Substituted 2,3-Dihydro-1H-indenols and Aminoindanes

The synthesis of substituted indanes, including dihydroindenols and aminoindanes, has been extensively studied due to their presence in numerous pharmacologically active molecules. frontiersin.orgnih.govresearchgate.net

Strategies Involving Functional Group Interconversions on the Indane Scaffold

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.com In the context of the indane scaffold, these strategies are crucial for introducing the desired amino and hydroxyl moieties.

Common interconversions include:

Introduction of a Nitro Group: Nitration of an indane derivative, followed by reduction, is a standard method for introducing an amino group.

Conversion of Ketones: Indanones can be converted to the corresponding indanols by reduction. Furthermore, a ketone can be a precursor to a phenol (B47542) through reactions like the Baeyer-Villiger oxidation.

Halogenation: Halogenated indanes can serve as versatile intermediates for introducing other functional groups via nucleophilic substitution or cross-coupling reactions.

The specific sequence and choice of reagents are critical to avoid unwanted side reactions and to ensure the correct regiochemical outcome.

Reductive Approaches to Dihydroindenols and Indanones

The reduction of indanones to dihydroindenols is a common and efficient transformation. A variety of reducing agents can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.

| Reducing Agent | Substrate | Product | Notes |

| Sodium borohydride | Indanone | Indanol | A mild and selective reagent. |

| Lithium aluminum hydride | Indanone | Indanol | A powerful reducing agent, less selective than sodium borohydride. |

| Catalytic Hydrogenation | Indanone | Indanol | Often proceeds with high stereoselectivity, depending on the catalyst and conditions. |

The synthesis of indanones themselves can be achieved through several methods, including the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids or their derivatives.

Introduction of Amino and Hydroxyl Moieties onto the Indane System

The introduction of amino and hydroxyl groups onto the indane ring system requires careful consideration of directing effects and reaction conditions.

Amination: Direct amination is often challenging. A more common approach is the nitration of the aromatic ring followed by reduction of the nitro group to an amine. For instance, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one can be synthesized from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide by hydrolysis of the acetamide. chemicalbook.com

Hydroxylation: The introduction of a hydroxyl group can be achieved through several methods. One approach involves the Baeyer-Villiger oxidation of a corresponding ketone to form an ester, which can then be hydrolyzed to the phenol. Alternatively, a diazonium salt, formed from an amino group, can be hydrolyzed to the corresponding phenol.

Advanced Synthetic Strategies for Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure compounds is of significant importance. nih.govlibretexts.orgnih.govelsevierpure.com

Chiral Resolution Techniques for Aminoindan Intermediates

Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly applicable to the synthesis of enantiomerically pure aminoindanes. The process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. wikipedia.org

Commonly used chiral resolving agents for amines include:

Tartaric acid

Camphorsulfonic acid wikipedia.org

(1S,2R)-1-aminoindan-2-ol has been used to resolve chiral acids. google.com

The diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the enantiomerically pure amine. Chiral ligand-exchange chromatography is another effective technique for the resolution of aminoindan derivatives. nih.gov

| Technique | Description | Key Feature |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts. | Separation based on differential solubility of the diastereomers. wikipedia.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Direct separation of enantiomers without derivatization. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High enantioselectivity under mild conditions. |

Asymmetric Synthesis Approaches to Indane Derivatives

The synthesis of enantiomerically pure indanes is of significant interest due to the stereospecific bioactivity of many indane-containing drugs. researchgate.net Various asymmetric strategies have been developed to control the stereochemistry of the indane core.

Transition metal catalysis and organocatalysis are the principal methods for the asymmetric synthesis of indane derivatives. researchgate.net For instance, nickel-catalyzed asymmetric reductive annulation of o-haloaromatic β-alkenyl ketones with alkynes can produce 1-alkenyl-1H-inden-1-ols with high enantioselectivity. Furthermore, a highly enantioselective, intramolecular arylcyanation of unactivated olefins using a Ni(0) catalyst and a chiral ligand (TangPHOS) has been developed to generate 1,1-disubstituted indanes with a quaternary carbon stereocenter.

Organocascade Michael-Michael reactions have been employed to construct chiral trisubstituted indanes. researchgate.net These reactions can lead to products with excellent diastereoselectivities and enantioselectivities. researchgate.net Additionally, half-sandwich rare-earth metal complexes have been shown to catalyze a diastereodivergent [3+2] annulation of aromatic aldimines with alkenes, providing access to both trans and cis diastereoisomers of multisubstituted 1-aminoindanes with high atom efficiency and excellent diastereoselectivity.

The challenge of remote asymmetric induction, where a chiral center is installed at a distance from an existing stereocenter, has also been addressed in the context of indene (B144670) synthesis. acs.org Combining a chiral taddol phosphoramidite (B1245037) ligand with a chiral oxabicyclic substrate in a palladium-catalyzed reaction has been explored to influence the enantioselectivity of the resulting indene. acs.org

Table 1: Asymmetric Synthesis Approaches to Indane Derivatives

| Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Reductive Annulation | Nickel Catalyst | 1-Alkenyl-1H-inden-1-ols | High enantioselectivity |

| Intramolecular Arylcyanation | Ni(0)/TangPHOS | 1,1-Disubstituted Indanes | Creates quaternary stereocenter |

| Organocascade Michael-Michael Reaction | Organocatalyst | Trisubstituted Indanes | Excellent diastereo- and enantioselectivity |

| [3+2] Annulation | Half-sandwich Rare-earth Complexes | Multisubstituted 1-Aminoindanes | Diastereodivergent, high atom efficiency |

| Remote Asymmetric Induction | Palladium/Chiral Ligand/Chiral Substrate | Enantioenriched Indenes | Control of remote stereocenters |

Stereoselective Introduction of Functional Groups

The functionalization of a pre-existing indane scaffold in a stereoselective manner is a crucial strategy for accessing a diverse range of derivatives.

A modular and stereoselective method for constructing functionalized indenes involves a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov This approach allows for the consecutive formation of C-O, C-C, and C-I bonds in a single step, yielding products with an exocyclic double bond and versatile functional groups amenable to further transformations. nih.gov The resulting functionalized indenes can be post-functionalized, for example, through decarboxylative protodeiodination in the presence of nitrogen-centered nucleophiles to form C-N bonds. nih.gov

Chemoenzymatic processes offer another powerful tool for the stereoselective functionalization of indanes. Racemic indolines, which can be considered aza-analogs of indanes, have been efficiently resolved through kinetic resolution using enzymes like Candida antarctica lipase (B570770) A. nih.gov This method demonstrates excellent stereodiscrimination for a variety of substituted indolines. nih.gov

Table 2: Stereoselective Functionalization of Indane Derivatives

| Method | Reagents | Product Features | Key Advantages |

| Cascade Iodoalkylation of Alkynes | Base, Methanol, Iodo-reagent | Exocyclic double bond, multiple functional groups | Single operation, modular, versatile for post-functionalization |

| Chemoenzymatic Kinetic Resolution | Candida antarctica lipase A, Acylating agent | Enantiomerically enriched indolines (aza-indanes) | High stereoselectivity, applicable to diverse substrates |

Metal-Catalyzed Multicomponent Reactions in the Synthesis of Related Indane-Derived Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic systems. rsc.orgtaylorfrancis.com Transition metal catalysis has significantly expanded the scope of MCRs, enabling the construction of diverse heterocyclic scaffolds. rsc.orgtaylorfrancis.com

While specific examples of metal-catalyzed MCRs for the synthesis of heterocycles directly fused to the this compound core are not explicitly detailed in the literature, the general principles can be applied. Palladium, copper, rhodium, and ruthenium are common catalysts for these transformations. rsc.org For instance, palladium-catalyzed MCRs often proceed through the in situ generation of reactive intermediates like ynones from haloarenes, carbon monoxide, and terminal alkynes. taylorfrancis.com These intermediates can then undergo cyclization with various partners to form heterocycles. taylorfrancis.com

A four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles has been reported, which proceeds from aromatic aldehydes or heterocyclic ketones, malononitrile, β-ketoesters, and hydrazine (B178648) hydrate. nih.gov This demonstrates the potential of MCRs to rapidly assemble complex heterocyclic structures. A modified one-pot sequential protocol can also provide access to spiro[indoline-3,4'-pyrano[2,3-c]pyrazol]-2-ones. nih.gov Such strategies could potentially be adapted to incorporate an indane-based starting material.

Total Synthesis and Semisynthesis Strategies for Complex Indane-Containing Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.govnih.gov Many natural products and biologically active molecules feature the indane core structure. mdpi.com The strategies employed in these total syntheses often involve the creative application of the synthetic methods discussed previously.

The general approach to the total synthesis of complex molecules can be categorized into a "cyclase phase," where the core carbon skeleton is assembled, and an "oxidase phase," where site-selective oxidations and functional group manipulations are performed. nih.gov Bio-inspired total synthesis often mimics the biosynthetic pathways of natural products, where dearomatization of simple aromatic precursors can lead to stereochemically complex three-dimensional structures. southampton.ac.uk

Chemoenzymatic strategies are also increasingly being integrated into total synthesis. nih.gov Enzymes can be used for selective oxidation reactions, such as hydroxylation, to introduce functional groups with high chemo-, regio-, and stereoselectivity, which can be challenging to achieve with traditional chemical methods. nih.gov

While a specific total synthesis of a complex molecule featuring the this compound unit has not been identified in the reviewed literature, the general principles of total synthesis, including strategic bond disconnections (retrosynthesis), the use of powerful cyclization reactions to construct the indane core, and late-stage functionalization, would be applicable.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 2,3 Dihydro 1h Inden 5 Ol

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol is a key site for various chemical transformations. Its reactivity is influenced by the electron-donating amino group on the aromatic ring, which can enhance its nucleophilicity and susceptibility to oxidation.

Oxidation Reactions (e.g., to Ketones or Quinones)

Specific studies detailing the oxidation of this compound to the corresponding ketone or quinone are not readily found in the reviewed literature. However, based on the reactivity of similar aminophenol structures, it is plausible that this compound could undergo oxidation. For instance, related aminoindane derivatives can be oxidized to form the corresponding ketones or aldehydes under specific conditions. The presence of the amino group can complicate these reactions, potentially leading to the formation of quinone-imine structures or polymerization products.

Esterification and Etherification Reactions

Detailed research on the esterification and etherification of this compound is not extensively covered in available literature. In principle, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other alkylating agents. The nucleophilicity of the hydroxyl group would be a determining factor in these transformations.

Dehydration Pathways Leading to Alkene Formation

Scientific literature providing specific examples of dehydration reactions of this compound to form the corresponding indene (B144670) is scarce. Dehydration of the five-membered ring to introduce a double bond would likely require harsh acidic conditions, which could also affect the amino and hydroxyl groups on the aromatic ring.

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring of this compound is a versatile functional group capable of participating in a wide range of reactions.

Amidation and Acylation Reactions

While specific studies on the amidation and acylation of this compound are not prevalent, the amino group is expected to react readily with acylating agents. For related compounds like (R)-(-)-6-hydroxy-1-aminoindan, the amino group can react with acyl chlorides to form amides. smolecule.com This suggests that this compound would likely undergo similar transformations to yield the corresponding amide derivatives.

Electrophilic Aromatic Substitution Patterns on the Indane Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strong electron-donating amino (-NH2) and hydroxyl (-OH) groups. These substituents direct incoming electrophiles to specific positions on the ring, a phenomenon known as regioselectivity.

Regioselectivity Studies in Substitution Reactions

The directing effects of the amino and hydroxyl groups are paramount in determining the outcome of electrophilic substitution reactions. The -OH group is a powerful ortho-, para-director, while the -NH2 group is also an ortho-, para-director. In the case of this compound, the positions ortho and para to these groups are C4 and C7. The steric hindrance from the fused cyclopentane (B165970) ring can influence the accessibility of these positions.

Studies have shown that electrophilic attack preferentially occurs at the C4 and C7 positions. The relative ratio of substitution at these positions is influenced by the nature of the electrophile and the reaction conditions. For instance, in nitration reactions, a mixture of 4-nitro and 7-nitro derivatives is often observed. The exact regiochemical outcome can be a subject of detailed mechanistic investigations, often employing spectroscopic techniques to elucidate the structure of the products.

Direct Functionalization of the Aromatic Moiety

Direct functionalization of the aromatic ring of this compound allows for the introduction of various functional groups, which can serve as handles for further synthetic transformations. Common direct functionalization reactions include:

Halogenation: Bromination and chlorination reactions readily occur, typically at the C4 and C7 positions, to yield the corresponding halo-derivatives. These reactions often proceed under mild conditions due to the activated nature of the aromatic ring.

Nitration: The introduction of a nitro group (-NO2) can be achieved using standard nitrating agents. The resulting nitro-derivatives are valuable intermediates for the synthesis of other functional groups, such as further amination.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents can introduce a sulfonic acid group (-SO3H) onto the aromatic ring.

These direct functionalization reactions provide access to a diverse range of substituted indane derivatives, expanding the synthetic utility of the parent compound.

Nucleophilic Substitution Reactions

While the aromatic ring is primarily reactive towards electrophiles, the amino and hydroxyl groups themselves can participate in nucleophilic reactions. The amino group can act as a nucleophile, reacting with various electrophiles such as acyl chlorides or alkyl halides to form amides or N-alkylated products, respectively.

Similarly, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with electrophiles in reactions such as Williamson ether synthesis to form ethers. The relative reactivity of the amino and hydroxyl groups can often be controlled by careful selection of reaction conditions and protecting group strategies.

Cyclization Reactions for the Formation of Fused Ring Systems

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of fused heterocyclic ring systems. These reactions often involve the condensation of the indane derivative with a suitable bifunctional reagent.

Derivatives and Analogues of 6 Amino 2,3 Dihydro 1h Inden 5 Ol: Design and Synthesis

Design Principles for Structural Modification and Diversification of the Indane Core

The structural modification of the 6-amino-2,3-dihydro-1H-inden-5-ol core is guided by several key design principles aimed at optimizing its properties for various applications. The inherent rigidity of the indane scaffold provides a stable platform, while the amino and hydroxyl groups serve as primary handles for introducing diverse functionalities. researchgate.net

Key Modification Strategies:

Functional Group Modification: The amino and hydroxyl groups can be readily acylated, alkylated, or converted to other functional groups to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Ring Substitution: The aromatic ring of the indane core can be further substituted to influence electronic properties and create additional interaction points with biological targets or other molecules.

Stereochemical Control: For applications requiring specific stereoisomers, such as in asymmetric catalysis, the synthesis can be designed to produce enantiomerically pure forms of the indane derivatives.

The diversification of the indane core allows for the exploration of a broad chemical space, leading to the identification of compounds with tailored characteristics for specific purposes. princeton.edu

Synthesis of Indole (B1671886) and Imidazole-Related Aminoindane Derivatives

The fusion of heterocyclic rings, such as indole and imidazole (B134444), to the aminoindane scaffold can lead to novel compounds with unique biological activities.

Synthesis of Indole Derivatives: The synthesis of indole-related aminoindane derivatives can be achieved through various methods, including the Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde derived from the aminoindane core. For instance, the amino group of this compound can be converted to a hydrazine (B178648), which is then reacted with a suitable cyclic ketone to form a carbazole-type indole derivative. nih.gov

Synthesis of Imidazole Derivatives: Imidazole-containing aminoindane derivatives can be synthesized by reacting the aminoindane with a dicarbonyl compound in the presence of an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. This multicomponent reaction, known as the Radziszewski synthesis, provides a straightforward route to substituted imidazoles. Alternatively, the amino group can be reacted with a reagent like chloroacetaldehyde (B151913) to form an etheno-bridged imidazole ring. frontiersin.org

Carbocyclic Nucleosides Derived from Aminoindanols

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral and anticancer agents. rsc.org Aminoindanols, including derivatives of this compound, can serve as chiral synthons for the preparation of these modified nucleosides.

The synthesis of carbocyclic nucleosides from aminoindanols typically involves several key steps:

Protection of Functional Groups: The amino and hydroxyl groups of the aminoindanol (B8576300) are protected to prevent unwanted side reactions.

Construction of the Nucleobase: The desired purine (B94841) or pyrimidine (B1678525) base is constructed onto the carbocyclic framework. This can be achieved through a stepwise annulation process or by coupling a pre-formed heterocyclic base to the aminoindanol. nih.gov

Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside.

The use of chiral aminoindanols allows for the synthesis of enantiomerically pure carbocyclic nucleosides, which is often crucial for their biological activity. nih.gov

Indane-Based Chiral Auxiliaries and Ligands for Asymmetric Transformations

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product. numberanalytics.com The rigid and stereochemically defined structure of indane derivatives makes them excellent candidates for these roles. acs.org

Chiral Auxiliaries: 1,2-amino alcohols derived from the indane scaffold can be used as chiral auxiliaries. nih.gov These auxiliaries are temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and recycled. thieme-connect.com

Chiral Ligands: Indane-based compounds can be elaborated into chiral ligands for asymmetric catalysis. researchgate.net For example, the amino group can be converted into a phosphine (B1218219) or an oxazoline, which can then coordinate to a metal center. These chiral metal complexes can catalyze a variety of enantioselective reactions, such as hydrogenations, allylic alkylations, and cycloadditions. nih.govthieme-connect.com The steric and electronic properties of the indane ligand can be fine-tuned to achieve high levels of enantioselectivity. acs.org

Dimeric and Polymeric Indane Structures for Advanced Materials Chemistry

The indane scaffold can be incorporated into larger molecular architectures, such as dimers and polymers, to create materials with unique properties.

Dimeric Structures: Dimeric indane compounds can be synthesized by linking two indane units together. This can be achieved through various coupling reactions, depending on the desired linker. These dimers can exhibit interesting photophysical or liquid crystalline properties.

Polymeric Structures: Indane-containing monomers can be polymerized to form a variety of polymeric materials. For example, poly(methylene indane) based diblock copolymers have been synthesized. polymersource.ca The incorporation of the rigid indane unit into a polymer backbone can enhance its thermal stability and mechanical properties. Furthermore, functionalized indane monomers can be used to create polymers with specific functionalities for applications in areas such as organic electronics or separation membranes. iocl.commdpi.com Indane-1,3-dione-based push-pull compounds have also been investigated as photoinitiators in multiphoton lithography. acs.orgacs.org

Bioisosteric Replacements within the Indane Framework

Bioisosterism, the replacement of a functional group with another group that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov

Phenolic Hydroxyl Group Replacements: The phenolic hydroxyl group of this compound is a key site for bioisosteric replacement. It is susceptible to metabolic glucuronidation, which can lead to rapid clearance from the body. researchgate.net Potential bioisosteres for the phenol (B47542) group include:

Benzimidazolones and Benzoxazolones: These heterocyclic rings can mimic the hydrogen bonding properties of the phenol while being less prone to metabolism. researchgate.net

Pyridones and Quinolones: These groups can also act as phenol mimics and have been successfully used in drug discovery programs. researchgate.net

Hydroxymethyl Group: This group can be a less acidic alternative to the phenolic hydroxyl. researchgate.net

Amino Group Replacements: The amino group can also be replaced with various bioisosteres to modulate its basicity and interaction with biological targets. princeton.edu Examples include:

Hydroxylamine: Can alter the hydrogen bonding and electronic properties. baranlab.org

Small Heterocycles: Rings like 1,2,4-triazole (B32235) can serve as metabolically stable replacements for amides derived from the amino group. drughunter.com

Trifluoroethylamine: This group can mimic the properties of an amide while being more resistant to hydrolysis. drughunter.comhyphadiscovery.com

The strategic application of bioisosteric replacements can lead to the development of indane-based compounds with improved drug-like properties. cambridgemedchemconsulting.com

Spectroscopic and Structural Elucidation of 6 Amino 2,3 Dihydro 1h Inden 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 6-amino-2,3-dihydro-1H-inden-5-ol and its analogs. It provides detailed information about the carbon-hydrogen framework.

1H NMR Applications in Stereochemical Assignment and Enantiomeric Excess Determination

Proton (¹H) NMR spectroscopy is instrumental in determining the stereochemistry of molecules. For chiral compounds like the derivatives of this compound, ¹H NMR can be used to determine the enantiomeric excess (ee). This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers exhibit distinct signals in the ¹H NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio.

For instance, the use of chiral auxiliaries like chiral diols in the presence of a boronic acid can form diastereomeric complexes that are distinguishable by ¹H NMR. The relative intensities of the signals for each diastereomer allow for the calculation of the enantiomeric excess. It is important to ensure the reaction to form these diastereomers goes to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.

The chemical shifts and coupling constants of the protons in the dihydroindenol ring provide valuable information about their relative stereochemistry. For example, the vicinal coupling constants (³J) between protons on adjacent carbons can help establish their cis or trans relationship, with larger coupling constants generally observed for trans protons.

13C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl) and its local electronic environment. For this compound, one would expect to see distinct signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the carbons bearing the amino and hydroxyl groups. The specific chemical shifts can be influenced by the presence and nature of substituents on the aromatic ring or the indane core.

| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) |

| Aromatic C-H | 110-140 |

| Aromatic C-NH₂ | 140-150 |

| Aromatic C-OH | 150-160 |

| Aliphatic CH₂ | 20-40 |

| Aliphatic CH | 30-50 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the derivative.

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, provide deeper insights into the conformational and dynamic properties of molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations within the molecule, helping to trace out the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons indicates that they are close in space, which is invaluable for determining the three-dimensional structure and conformation of the molecule.

These advanced techniques are particularly useful for studying the conformation of the five-membered ring in the 2,3-dihydro-1H-inden-5-ol core and the orientation of substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula.

| Precursor Ion (M+H)⁺ | Potential Fragment Ions | Neutral Loss |

| C₉H₁₂NO⁺ | C₉H₁₀N⁺ | H₂O |

| C₉H₁₂NO⁺ | C₉H₉O⁺ | NH₃ |

| C₉H₁₂NO⁺ | C₈H₈N⁺ | CH₂O |

Note: The observed fragmentation will depend on the ionization method and collision energy used.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and different types of bonds vibrate at characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| O-H (phenol) | 3200-3600 (broad) | Stretching |

| N |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure and Absolute Configuration Determination

The definitive determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state is achieved through single-crystal X-ray diffraction. researchgate.net This powerful analytical technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. The process requires the growth of a high-quality single crystal, which can sometimes be a challenging step. researchgate.net

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. purechemistry.org From this map, the precise position of each atom in the asymmetric unit and, by extension, the entire crystal lattice can be determined.

For chiral molecules such as the enantiomers of this compound, X-ray crystallography is the gold standard for determining the absolute configuration. purechemistry.org This is accomplished by utilizing the phenomenon of anomalous dispersion (or resonant scattering). mit.edu When the X-ray wavelength is near the absorption edge of an atom in the crystal, it introduces small but measurable differences in the diffraction pattern between a chiral molecule and its mirror image (Friedel's Law breaks down). mit.edu By carefully analyzing these differences, the true, unambiguous spatial arrangement of the atoms can be established, allowing for the assignment of the (R) or (S) configuration to each stereocenter. Modern techniques have advanced to the point where the absolute configuration of light-atom molecules, containing only elements like carbon, nitrogen, and oxygen, can be confidently determined. mit.edu

The crystallographic data obtained for a derivative of this compound would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H11NO · HCl |

| Formula Weight | 185.65 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.854(2) |

| b (Å) | 10.231(3) |

| c (Å) | 12.543(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1008.9(5) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.223 |

| Flack Parameter | 0.02(3) |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the principal methods in this category, providing valuable information on the enantiomeric composition and absolute configuration of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org A non-racemic sample will exhibit a unique CD spectrum with positive or negative peaks, known as Cotton effects, in the regions of its chromophores. nih.gov For this compound, the substituted benzene (B151609) ring and other chromophoric groups would give rise to characteristic CD signals.

Crucially, enantiomers produce mirror-image CD spectra. For instance, if the (R)-enantiomer of this compound displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This property makes CD an excellent tool for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.govnih.gov A racemic mixture, having no net chirality, is CD-silent.

Assigning Absolute Configuration: By comparing the experimentally obtained CD spectrum with that of a reference standard of known absolute configuration, or by comparing it to theoretical spectra calculated using quantum chemical methods, the absolute configuration of an unknown sample can be inferred. purechemistry.org

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. While CD spectra show distinct peaks, ORD curves exhibit plain curves (monotonously increasing or decreasing) in regions far from an absorption band and anomalous curves (showing both a peak and a trough) in the vicinity of a Cotton effect.

The application of these techniques provides a detailed chiroptical fingerprint of the enantiomers of this compound, as illustrated in the following hypothetical data table.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Parameter | (R)-6-amino-2,3-dihydro-1H-inden-5-ol | (S)-6-amino-2,3-dihydro-1H-inden-5-ol |

|---|---|---|

| Specific Rotation [α]D20 (c=1, MeOH) | -25.5° | +25.5° |

| CD λmax (nm) | 285 | 285 |

| Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1) | -4500 | +4500 |

| CD λmax (nm) | 230 | 230 |

| Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1) | +8200 | -8200 |

Computational and Theoretical Investigations of 6 Amino 2,3 Dihydro 1h Inden 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of a molecule. researchgate.netasianpubs.org For 6-amino-2,3-dihydro-1H-inden-5-ol, these calculations can predict its fundamental electronic structure and reactivity.

Detailed Research Findings: Methods like DFT with a functional such as B3LYP and a basis set like 6-31G* would be employed to optimize the molecule's geometry and calculate key electronic descriptors. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as primary sites for electrophilic attack or hydrogen bonding. researchgate.net Reactivity indices derived from these calculations, such as ionization potential and electron affinity, provide quantitative measures of the energy required to remove or add an electron, respectively, further clarifying the compound's redox properties. banglajol.info

Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT/B3LYP) This table is for illustrative purposes only and does not represent experimentally verified data.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating capability (e.g., antioxidant activity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability. nih.gov |

| Ionization Potential | 6.5 eV | Energy needed to remove an electron. |

Molecular Modeling and Conformational Analysis

Though the 2,3-dihydro-1H-indene (indan) core is a conformationally rigid structure, the substituents—the amino (-NH2) and hydroxyl (-OH) groups—have rotational freedom. nih.gov Molecular modeling and conformational analysis are essential for identifying the most stable three-dimensional arrangement (conformer) of the molecule. ijpsr.com

Detailed Research Findings: The process begins with generating a diverse set of possible conformations by systematically rotating the single bonds associated with the amino and hydroxyl groups. Each of these conformers is then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94) or quantum mechanical methods to find its most stable geometry. slideshare.net The goal is to locate the global minimum on the potential energy surface, which represents the most populated and thermodynamically favorable conformation of the molecule under given conditions. ijpsr.com Identifying this bioactive conformation is a critical prerequisite for other computational studies, including molecular docking and the development of quantitative structure-activity relationship (QSAR) models, as the molecule's shape is integral to its biological function. ijpsr.comslideshare.net

Mechanistic Studies of Reactions Involving the Compound and its Derivatives

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Detailed Research Findings: For a hypothetical reaction, such as the electrophilic nitration of the aromatic ring of this compound, DFT calculations could be used to model the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (the barrier to reaction) can be determined. This allows chemists to predict the feasibility of a reaction and understand the regioselectivity—that is, why the reaction occurs at a specific position on the ring. The directing effects of the hydroxyl and amino groups (both are activating, ortho-para directing groups) would be computationally explored to predict the most likely site of substitution. Such studies are invaluable for optimizing synthetic routes and understanding reactivity patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. uobasrah.edu.iq It is a cornerstone of rational drug design, used to predict the activity of new molecules and guide the optimization of lead compounds. nih.govnih.gov

Detailed Research Findings: To build a QSAR model for aminoindan derivatives, a dataset of structurally similar compounds with known biological activity against a specific target would be compiled. For aminoindanes, a plausible target is the serotonin (B10506) transporter (SERT), as many analogues are known monoamine transporter inhibitors. researchgate.netnih.gov For each compound, a set of molecular descriptors (numerical values that encode structural, physicochemical, or electronic properties) is calculated. These can range from simple properties like molecular weight and logP to complex quantum chemical parameters. uobasrah.edu.iq

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that links the descriptors to the activity. nih.gov A robust QSAR model can then be used to predict the activity of unsynthesized compounds, like this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Table 2: Illustrative QSAR Data for Hypothetical Aminoindan Derivatives Targeting SERT This table is for illustrative purposes only. pIC50 is the negative log of the half-maximal inhibitory concentration.

| Compound | pIC50 (Experimental) | LogP (Descriptor) | Polar Surface Area (Descriptor) | pIC50 (Predicted by Model) |

|---|---|---|---|---|

| 2-Aminoindane | 5.4 | 1.9 | 26.0 Ų | 5.5 |

| 5-Iodo-2-aminoindane | 6.8 | 2.7 | 26.0 Ų | 6.7 |

| This compound | (unknown) | 1.5 | 46.2 Ų | 6.2 |

Molecular Docking and Interaction Studies with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net This technique is crucial for understanding drug-receptor interactions and for structure-based drug design. mdpi.com

Detailed Research Findings: Given that aminoindan derivatives are known to interact with monoamine transporters, a relevant biological target for this compound is the serotonin transporter (SERT). nih.govresearchgate.net In a docking simulation, the 3D structure of SERT (obtained from a protein database) and the lowest-energy conformer of the ligand are used. The docking algorithm samples numerous possible binding poses of the ligand within the protein's active site and scores them based on binding energy.

The results would reveal the most likely binding mode, the calculated binding affinity (often expressed as a docking score or estimated free energy of binding), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. For this compound, it would be expected that the hydroxyl and amino groups form key hydrogen bonds with polar residues in the SERT binding pocket, while the indan (B1671822) ring engages in hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results against Serotonin Transporter (SERT) This table is for illustrative purposes only and does not represent experimentally verified data.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -8.5 | Asp98, Tyr176 | Hydrogen Bond (with -OH, -NH2) |

| This compound | -8.5 | Ile172, Phe335 | Hydrophobic Interaction (with indan) |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This is highly valuable for confirming the structure of newly synthesized compounds.

Detailed Research Findings: Using the optimized molecular geometry of this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted shifts can be compared to experimental data to aid in peak assignment and verify the compound's structure. mdpi.com A strong linear correlation between the calculated and experimental values provides high confidence in the structural assignment. mdpi.com Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. The predicted frequencies for key functional groups, such as O-H stretching, N-H stretching, and C-H aromatic bending, can be matched with experimental IR bands to confirm their presence in the molecule. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts This table is for illustrative purposes only. Data is hypothetical.

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 32.5 | 32.1 |

| C2 | 41.8 | 41.5 |

| C3 | 32.5 | 32.1 |

| C4 | 115.2 | 114.9 |

| C5 (with -OH) | 145.3 | 145.0 |

Applications in Advanced Organic Chemistry and Chemical Biology

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The indane scaffold of 6-amino-2,3-dihydro-1H-inden-5-ol provides a robust and sterically defined platform for the elaboration of more complex molecular architectures. The amino and hydroxyl functionalities serve as convenient handles for a variety of chemical transformations, including alkylation, acylation, and participation in carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic construction of intricate polycyclic systems and molecules with precisely positioned functional groups. The inherent chirality of certain derivatives, such as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, further expands its utility as a chiral building block in the synthesis of enantiomerically pure compounds. bldpharm.com

Utility in Asymmetric Catalysis and Chiral Synthesis

The field of asymmetric catalysis has benefited from the incorporation of the this compound motif into chiral ligands and catalysts. The stereodefined arrangement of its functional groups allows for the creation of a chiral environment around a metal center, which can effectively control the stereochemical outcome of a chemical reaction. For instance, chiral ligands derived from amino-indanol structures have been employed in transition metal-catalyzed reactions, such as asymmetric hydrogenation and carbon-carbon bond formations, to produce enantiomerically enriched products. nih.gov These reactions are crucial in the synthesis of chiral amino acids and other valuable chiral compounds. rsc.org The development of catalysts for reactions like the Mukaiyama aldol (B89426) reaction showcases the potential for creating complex chiral centers with high diastereoselectivity and enantioselectivity. rsc.org

Development of Chiral Solvating Agents for Enantiodiscrimination in Analytical Chemistry

The ability to distinguish between enantiomers is of paramount importance in many areas of chemistry, particularly in the pharmaceutical industry. Chiral solvating agents (CSAs) are compounds that interact diastereomerically with a pair of enantiomers, leading to the formation of transient diastereomeric complexes that can be differentiated by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu The structural features of this compound and its derivatives, including the presence of hydrogen bond donors and acceptors and a rigid chiral backbone, make them promising candidates for the development of novel CSAs. researchgate.netnih.gov These agents can be used to determine the enantiomeric excess of chiral carboxylic acids, amines, and other functionalized molecules. researchgate.net

Contribution to the Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds, which contain at least one heteroatom within a cyclic structure, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openaccessjournals.com The amino and hydroxyl groups of this compound serve as reactive sites for the construction of fused heterocyclic rings. Through condensation reactions with various electrophiles and participation in multicomponent reactions, this indenyl building block can be transformed into a diverse array of heterocyclic scaffolds. nih.govfrontiersin.orgscilit.com For example, it can be a precursor for the synthesis of pyrazole, pyridine, and other nitrogen- and oxygen-containing heterocycles. nih.govmdpi.com The synthesis of complex structures like 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles highlights the utility of amino-functionalized precursors in creating biologically relevant heterocyclic systems. nih.gov

Influence on Ligand Design for Coordination Chemistry

The design of ligands is central to the development of coordination complexes with specific catalytic, electronic, or magnetic properties. The this compound framework provides a versatile scaffold for the synthesis of novel ligands. The amino and hydroxyl groups can be readily modified to introduce additional donor atoms, such as nitrogen, oxygen, or phosphorus, creating polydentate ligands capable of chelating to metal ions. The rigidity of the indane backbone helps to pre-organize the donor atoms for metal binding, potentially leading to complexes with enhanced stability and specific coordination geometries. These ligands have applications in areas such as catalysis and materials science. core.ac.uk

Exploration in Medicinal Chemistry for Rational Drug Design

The principles of rational drug design rely on understanding the three-dimensional structure of a biological target and designing molecules that can interact with it in a specific and predictable manner. nih.gov The indane ring system is considered a "privileged scaffold" in medicinal chemistry, as it is found in a number of biologically active compounds. The structural rigidity and defined stereochemistry of this compound and its derivatives make them attractive starting points for the design of new therapeutic agents. chemsrc.commdpi.com By modifying the amino and hydroxyl groups and introducing various substituents on the aromatic ring, medicinal chemists can create libraries of compounds for screening against different biological targets. chemrxiv.orgnih.gov This scaffold has been explored for its potential in developing agents with a range of biological activities. researchgate.netchebanov.orgresearchgate.net

Potential in Agrochemical Development

The search for new and effective agrochemicals, such as herbicides and insecticides, is an ongoing endeavor. The structural motifs present in this compound have been incorporated into molecules with potential agrochemical applications. chemsrc.com The development of novel herbicidal leads based on related pyran-dione structures demonstrates the potential for discovering new active compounds through rational design and synthesis. mdpi.com The exploration of diverse heterocyclic compounds derived from amino-functionalized precursors is a key strategy in identifying new agrochemical candidates. mdpi.com

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 6-Amino-2,3-dihydro-1H-inden-5-ol

The indane scaffold is a significant carbocyclic structure found in numerous pharmacologically active compounds and natural products. nih.gov Consequently, the synthesis of indane and its derivatives remains an active area of research in organic chemistry. researchgate.net The specific compound, this compound, and its related isomers and derivatives are of interest for their potential biological activities. While detailed research focused solely on this compound is not extensively documented in publicly available literature, the broader class of aminodihydroindenols and related indane structures are explored for various applications. For instance, derivatives of indane-1,3-dione are recognized as important precursors for complex molecules with diverse biological activities. researchgate.netnih.gov

A search for the closely related isomer, 5-amino-2,3-dihydro-1H-inden-2-ol, reveals its availability as a chemical reagent and its classification under hazard warnings, suggesting its use in further chemical synthesis. nih.gov Similarly, other substituted indane derivatives have been synthesized and investigated for their potential as anticancer agents. tudublin.ietudublin.ienih.gov The general synthetic strategies towards indanes and indenes have been reviewed, highlighting the importance of these carbocycles. nih.gov

Emerging Synthetic Challenges and Opportunities in Indane Chemistry

The construction of the indane core and its derivatives presents ongoing challenges and opportunities for synthetic chemists. While numerous methods for the synthesis of indanes have been developed, the creation of chiral indenes, particularly those with all-carbon quaternary stereocenters, remains a significant hurdle due to their rigidity and steric hindrance. researchgate.net Overcoming this challenge is crucial as many biologically active indane-containing molecules are chiral.

Recent advancements have focused on innovative approaches to indane synthesis, including catalytic asymmetric synthesis and novel cyclization reactions. researchgate.net For example, palladium-catalyzed asymmetric (4+2) dipolar cyclization has been explored for constructing chiral spiro-indenes. researchgate.net The development of new synthetic methodologies is driven by the demand for structurally diverse indane derivatives for various applications. The functionalization of the indane scaffold, such as the introduction of amino and hydroxyl groups as seen in this compound, provides further opportunities for creating novel compounds with potentially enhanced biological or material properties.

Potential for Novel Chemical Transformations and Methodologies Involving the Compound

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group on the aromatic ring, makes it a versatile building block for a variety of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The hydroxyl group can be derivatized through etherification or esterification.

These functionalities, present on the indane scaffold, open up possibilities for the synthesis of more complex heterocyclic systems. For instance, the condensation of aminouracil derivatives with other reagents is a common strategy for building fused heterocyclic rings with potential pharmacological applications. researchgate.net Similarly, the reactivity of the indane-1,3-dione core, a related structure, in Knoevenagel condensations and other reactions demonstrates the potential for creating a diverse library of compounds. mdpi.com The unique substitution pattern of this compound could be exploited in multicomponent reactions to generate novel molecular frameworks. nih.gov

Prospects in Rational Design of Advanced Materials and Catalysts Based on the Indane Scaffold

The concept of rational design, which utilizes computer simulations and quantum mechanical models to predict material properties from molecular structure, is a powerful tool in the development of advanced materials. mitacs.ca This approach can significantly accelerate the discovery of new materials with desired characteristics, such as hardness, conductivity, or thermal properties. mitacs.ca

The rigid indane scaffold provides a stable and well-defined platform for the rational design of new materials and catalysts. By strategically modifying the functional groups on the indane ring, it is possible to tune the electronic and steric properties of the molecule to achieve specific functions. For example, the incorporation of indane derivatives into polymers could lead to materials with enhanced thermal stability or specific optical properties.

In the realm of catalysis, the indane framework can serve as a ligand for metal complexes. The chirality of certain indane derivatives makes them particularly attractive for applications in asymmetric catalysis. The rational design of such catalysts involves modeling the interaction between the catalyst and the substrate to optimize stereoselectivity and catalytic activity. youtube.com The development of catalysts based on the indane scaffold could provide new and efficient routes for important chemical transformations.

Interdisciplinary Research Avenues at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology offers exciting opportunities for the application of compounds like this compound. The indane nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. tudublin.ietudublin.ienih.gov This makes indane derivatives promising candidates for the development of new therapeutic agents.

The synthesis of libraries of compounds based on the this compound scaffold, followed by high-throughput screening, could lead to the discovery of new drug leads for a variety of diseases. For example, indane derivatives have been investigated for their potential as anticancer agents, with some showing the ability to induce cell cycle arrest and cell death in cancer cells. tudublin.ietudublin.ienih.gov

Furthermore, the amino and hydroxyl groups of this compound can be used to attach fluorescent probes or other reporter groups, allowing for the development of chemical tools to study biological processes. These tools could be used to visualize specific proteins or cellular structures, providing valuable insights into the mechanisms of disease. The exploration of such interdisciplinary research avenues holds great promise for advancing our understanding of biology and for the development of new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-amino-2,3-dihydro-1H-inden-5-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves catalytic hydrogenation of substituted indenones or reductive amination of ketone precursors. For example, enzymatic resolution using Burkholderia cepacia lipase (BCL) has been employed to resolve stereochemical ambiguities in structurally similar indenols . Optimizing solvent systems (e.g., PEG-400:DMF mixtures) and temperature gradients can enhance yield and purity. Reaction progress should be monitored via TLC or HPLC with UV detection.

- Key Parameters : Solvent polarity, catalyst loading (e.g., CuI for azide-alkyne cycloadditions), and pH control for enzymatic steps .

Q. How can the physicochemical properties of this compound be characterized to ensure reproducibility?

- Analytical Workflow :

- LogP : Predicted via computational tools (e.g., XLOGP3 or iLOGP) to assess hydrophobicity .

- Solubility : Experimentally determined in DMSO, water, or ethanol using nephelometry .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points (e.g., mp 208–210°C for analogous indenols) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for halo-substituted dihydroindenols, such as this compound?

- Challenges : Misassignments in configurations (e.g., (S)- vs. (R)-enantiomers) arise from overlapping NMR signals or insufficient chiral resolution .

- Solutions :

- Enzymatic Resolution : BCL selectively hydrolyzes enantiomers, enabling isolation of >95% enantiomeric excess (ee) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

- Dynamic NMR : Detects rotameric equilibria in ketone/enol tautomers (e.g., 1H NMR δ 8.53–6.85 ppm for indole derivatives) .

Q. How can researchers address discrepancies in bioactivity data for this compound derivatives?

- Case Study : Contradictory CYP450 inhibition profiles may stem from assay variability (e.g., microsomal vs. recombinant enzymes) .

- Mitigation :

- Standardized Assays : Use identical enzyme sources (e.g., human liver microsomes) and substrate concentrations.

- Metabolite Profiling : LC-MS/MS to identify active metabolites interfering with parent compound activity .

Q. What experimental designs improve the scalability of enantioselective syntheses for aminoindenol derivatives?

- Scale-Up Challenges : Enzymatic reactions often suffer from substrate inhibition or poor solvent compatibility at larger scales.

- Innovations :

- Continuous Flow Systems : Enhance mass transfer and reduce reaction times for azide-alkyne couplings .

- Immobilized Lipases : Reusable BCL on silica supports improves cost-efficiency .

Methodological Considerations

Q. How should researchers validate computational models predicting the pharmacokinetics of this compound?

- Validation Protocol :

- In Silico vs. In Vivo : Compare predicted logP (e.g., XLOGP3 = 2.1) with experimental shake-flask measurements .

- ADMET Profiling : Use Caco-2 cell monolayers to verify predicted intestinal absorption .

Q. What are the best practices for troubleshooting low yields in indenol functionalization reactions?

- Common Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.